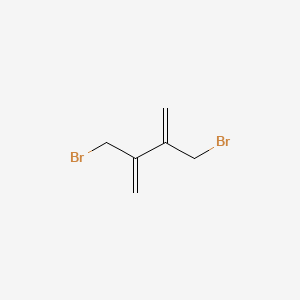

2,3-Bis(bromomethyl)-1,3-butadiene

Description

Propriétés

Numéro CAS |

18214-55-6 |

|---|---|

Formule moléculaire |

C6H8Br2 |

Poids moléculaire |

239.94 g/mol |

Nom IUPAC |

2,3-bis(bromomethyl)buta-1,3-diene |

InChI |

InChI=1S/C6H8Br2/c1-5(3-7)6(2)4-8/h1-4H2 |

Clé InChI |

OZUCUCKQZLWFON-UHFFFAOYSA-N |

SMILES canonique |

C=C(CBr)C(=C)CBr |

Origine du produit |

United States |

Applications De Recherche Scientifique

Polymer Chemistry

One of the primary applications of 2,3-bis(bromomethyl)-1,3-butadiene is in the production of specialty polymers. The compound serves as a monomer in the synthesis of cross-linked polymers and copolymers.

Table 1: Polymerization Reactions Involving this compound

| Reaction Type | Conditions | Resulting Polymer |

|---|---|---|

| Free Radical Polymerization | AIBN initiator at 60°C | Cross-linked polybutadiene |

| Anionic Polymerization | Sodium naphthalene in THF | Styrene-butadiene copolymer |

| Cationic Polymerization | BF3 etherate at room temp | Poly(this compound) |

These reactions highlight the compound's ability to participate in various polymerization processes that yield materials with desirable mechanical properties.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Its structure allows it to act as a precursor for compounds with antibacterial and antifungal properties.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Compound | Activity Against | Mechanism |

|---|---|---|

| 2-Bromo-1,3-butadiene | E. coli | Cell membrane disruption |

| 2,3-Dibromo-1-butene | Staphylococcus aureus | Inhibition of cell division |

Synthetic Applications

The compound is also utilized as an intermediate in organic synthesis. Its bromomethyl groups can undergo nucleophilic substitution reactions to form a variety of functionalized products.

Table 3: Synthetic Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Substitution | NaN3 (Sodium azide) | Azide derivative |

| Grignard Reaction | RMgX (Alkyl Grignard) | Alkylated butadiene |

| Diels-Alder Reaction | Dienes and dienophiles | Cycloadducts |

These transformations illustrate the versatility of this compound as a synthetic building block.

Comparaison Avec Des Composés Similaires

2,3-Dimethyl-1,3-butadiene (CAS 513-81-5)

- Structure : Lacks bromine substituents, featuring methyl groups instead.

- Synthesis : Directly derived from 1,3-butadiene via alkylation.

- Reactivity : Less electrophilic than brominated analogs, primarily participating in Diels-Alder reactions as a diene .

- Safety : Classified as flammable (UN 1993) but lacks significant acute toxicity data .

2,3-Bis(phenylsulfonyl)-1,3-butadiene

- Structure : Sulfonyl groups replace bromomethyl, enhancing electron-withdrawing effects.

- Synthesis : Oxidized from bis(phenylsulfinyl) precursors, yielding a 74% product with diastereomeric mixtures .

2,3-Bis(trimethylsiloxy)-1,3-butadiene

- Structure : Trimethylsiloxy groups introduce steric bulk and reduce polarity.

- Transport Classification : Classified as a flammable liquid (UN 1993, Transport Category 3), similar to 2,3-dimethyl derivatives but distinct from brominated compounds, which are typically solids .

Physical and Chemical Properties

Reactivity in Cycloaddition Reactions

- This compound : Predominantly undergoes thermal or photochemical cycloadditions due to electron-deficient double bonds.

- 2,3-Bis(ethylene sulfonyl)-1,3-butadiene : Demonstrates higher regioselectivity in [4+2] cycloadditions with substrates like cyclopentadiene, attributed to stronger electron-withdrawing sulfonyl groups .

- 2,3-Dimethyl-1,3-butadiene : Primarily reacts as an electron-rich diene in Diels-Alder reactions, with lower activation barriers compared to brominated derivatives .

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction employs N-bromosuccinimide (NBS) as the brominating agent under radical initiation. Benzoyl peroxide or UV light initiates the formation of bromine radicals, which abstract hydrogen from the allylic methyl groups of 2,3-dimethyl-1,3-butadiene. Subsequent bromination at these positions yields the target compound.

Key experimental parameters include:

-

Solvent : Carbon tetrachloride (CCl₄) or tetrachloroethylene for optimal radical stability.

-

Temperature : 60–80°C to sustain radical chain propagation.

-

Molar Ratios : A 2:1 stoichiometry of NBS to diene ensures complete bis-bromination.

Yield and Optimization

Meier reported a yield of 68–72% for this method. Subsequent studies noted that yields could be improved to 75–80% by employing a slow addition of NBS to prevent premature termination of radical chains. Side products, such as mono-brominated derivatives or polymerized dienes, are minimized by maintaining anhydrous conditions and rigorous exclusion of oxygen.

Halogen Exchange from Bis-Chloromethyl Precursors

An alternative route involves halogen exchange reactions starting from 2,3-bis(chloromethyl)-1,3-butadiene. This method, though less common, offers advantages in regioselectivity and scalability.

Reaction with Sodium Bromide

Treatment of the bis-chloromethyl precursor with NaBr in dimethylformamide (DMF) at 120°C facilitates nucleophilic substitution. The reaction proceeds via an Sₙ2 mechanism , replacing chlorine atoms with bromine.

Table 1: Halogen Exchange Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 24–36 hours |

| Yield | 60–65% |

While this method avoids radical intermediates, its lower yield compared to radical bromination limits its industrial applicability.

Dehydrohalogenation of 1,4-Dibromo-2-Butene Derivatives

A two-step strategy adapted from methodologies for 2-alkyl-1,3-butadienes has been explored for synthesizing bromomethyl-substituted analogs.

Step 1: Cuprate Addition to 1,4-Dibromo-2-Butene

Grignard reagents (e.g., methylmagnesium bromide) react with 1,4-dibromo-2-butene in the presence of CuI to form 3-bromo-4-(bromomethyl)-1-butene via Sₙ2′ substitution .

Step 2: Dehydrohalogenation

Treatment with 1,8-diazabicycloundec-7-ene (DBU) or KOH/triisopropylsilanol induces elimination of HBr, yielding this compound.

Table 2: Dehydrohalogenation Conditions and Outcomes

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| DBU | CH₂Cl₂ | Reflux | 52% |

| KOH/TIPSOH | DMF | 70°C | 77% |

This method’s modularity allows for scalability, though the volatility of the diene necessitates careful isolation techniques.

Photochemical Oxidation and Subsequent Bromination

A niche approach involves the photooxygenation of 2,3-bis(hydroxymethyl)-1,3-butadiene to form cyclic peroxides, followed by bromination with PBr₃ . While academically intriguing, this method’s complexity and moderate yields (50–55% ) render it less practical for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Radical Bromination | 72% | High | Moderate |

| Halogen Exchange | 65% | Moderate | Low |

| Dehydrohalogenation | 77% | High | High |

| Photochemical Oxidation | 55% | Low | Low |

Radical bromination remains the benchmark for balance between yield and practicality, whereas dehydrohalogenation offers superior scalability for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-bis(bromomethyl)-1,3-butadiene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via radical bromination of 1,3-butadiene derivatives using N-bromosuccinimide (NBS) under controlled UV light. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity assessment requires GC-MS for volatile analysis and H/C NMR to confirm bromomethyl group integration and absence of diastereomers. Storage in amber vials under inert gas (e.g., argon) at –20°C minimizes decomposition .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Due to its potential alkylating properties, use fume hoods, nitrile gloves, and splash goggles. Monitor air quality with bromine-specific sensors. In case of skin contact, wash immediately with 10% sodium thiosulfate solution to neutralize reactive intermediates. Refer to SDS guidelines for halogenated hydrocarbons (e.g., similar protocols for brominated aromatics in ).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 4.2–4.5 ppm for –CHBr; coupling constants confirm diene geometry).

- IR : Peaks at ~550–600 cm (C–Br stretch).

- MS : Molecular ion cluster at m/z 228 (M) with fragmentation patterns indicating Br loss.

Cross-validate with computational methods (DFT for optimized geometry) .

Advanced Research Questions

Q. How does steric hindrance from bromomethyl groups influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing bromine atoms decrease diene electron density, reducing reaction rates with electron-deficient dienophiles. Steric effects can be quantified via Hammett constants or computational modeling (e.g., Gaussian09). Compare with analogs like 2,3-bis(trimethylsilyloxy)-1,3-butadiene (), where bulky substituents further hinder transition-state formation. Experimental validation requires kinetic studies under varying temperatures and dienophile electronic profiles .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual Br) or moisture. Perform thermogravimetric analysis (TGA) under inert conditions, coupled with DSC to track decomposition exotherms. Compare with structurally similar brominated dienes (e.g., 3-bromothiophenol in ) to isolate substituent-specific effects. Replicate studies in anhydrous solvents (e.g., THF over molecular sieves) .

Q. How can this compound be utilized in multicomponent reactions for pharmaceutical intermediates?

- Methodological Answer : Its dual electrophilic sites enable sequential cross-coupling (e.g., Suzuki-Miyaura for C–C bond formation). Design a one-pot protocol with Pd(PPh)/KCO, using the compound as a bis-electrophile. Monitor regioselectivity via F NMR if fluorinated partners are used (see for trifluoromethyl benzoic acid analogs). Optimize yields by varying solvent polarity (e.g., DMF vs. toluene) .

Q. What computational methods predict the environmental persistence of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Compare with experimental data from closed-bottle tests (OECD 301D). For aquatic toxicity, use Daphnia magna assays, referencing brominated biphenyls ( ) as structural proxies. Molecular dynamics simulations can model hydrolysis pathways in water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.